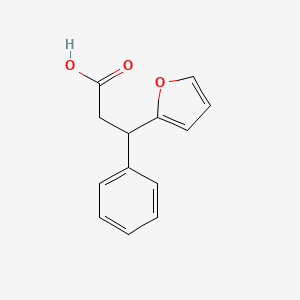

3-(2-Furyl)-3-phenylpropanoic acid

Description

Significance of Furan (B31954) Derivatives in Contemporary Organic Synthesis

Furan and its derivatives are pivotal building blocks in modern organic synthesis due to their presence in numerous natural products and their utility in creating complex molecular architectures. numberanalytics.comnumberanalytics.com The furan ring's unique electronic properties, characterized by its aromaticity and the electron-donating nature of the oxygen atom, render it highly reactive towards electrophilic substitution, primarily at the 2-position. wikipedia.orgslideshare.net This reactivity allows for a diverse range of chemical transformations.

Furan derivatives are integral to the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com For instance, the furan moiety is a key structural component in several drugs, contributing to their pharmacological activity. researchgate.netslideshare.net In materials science, furan-based monomers are employed in the production of polymers with desirable properties such as high thermal stability. numberanalytics.com The versatility of furan chemistry is further demonstrated by its application in the synthesis of complex natural products and other heterocyclic systems. numberanalytics.com

Contextualizing 3-(2-Furyl)-3-phenylpropanoic Acid within Furan Chemistry

This compound is a specific derivative that exemplifies the broader class of furan-containing carboxylic acids. Its structure features a furan ring and a phenyl ring attached to the same carbon atom of a propanoic acid chain. This arrangement of functional groups provides a unique platform for further chemical modifications and potential applications.

The synthesis of such 3-aryl-3-(furan-2-yl)propanoic acid derivatives can be achieved through methods like the hydroarylation of 3-(furan-2-yl)propenoic acids. nih.gov This reaction involves the addition of an aromatic compound across the carbon-carbon double bond of the propenoic acid precursor, often catalyzed by strong acids. nih.govresearchgate.net The presence of both the furan and phenyl groups, along with the carboxylic acid, offers multiple sites for chemical reactions, making it a valuable intermediate in organic synthesis.

Research Trajectories and Future Prospects for Novel Furan-Derived Compounds

The field of furan chemistry continues to evolve, with ongoing research focused on the development of novel synthetic methodologies and the exploration of new applications. A significant trend is the utilization of biomass-derived furans, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), as sustainable starting materials for the synthesis of valuable chemicals and polymers. nih.govrsc.orgnih.gov This approach aligns with the principles of green chemistry by reducing reliance on petrochemical feedstocks. nih.gov

Future research is expected to further exploit the unique reactivity of the furan ring to create increasingly complex and functionalized molecules. The development of more efficient and selective catalytic systems for furan transformations is a key area of investigation. numberanalytics.com Furthermore, the synthesis and biological evaluation of novel furan-containing compounds, including derivatives of this compound, will likely lead to the discovery of new therapeutic agents and advanced materials. researchgate.netnih.gov The exploration of structure-activity relationships in these compounds will guide the rational design of molecules with enhanced properties. nih.gov

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 4428-36-8 |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.24 g/mol |

| InChI Key | SURWKZCXLRGYFM-UHFFFAOYSA-N |

Table 1: General chemical properties of this compound. sigmaaldrich.com

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation of organic compounds. For this compound and related structures, methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 216.24 g/mol .

Crystallographic Data

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. Although specific crystallographic data for this compound was not found, a study on a related chalcone (B49325) derivative, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one, provides insights into the potential solid-state structure. researchgate.net In this related molecule, the furan and phenyl rings are not coplanar, and the crystal packing is influenced by weak intermolecular interactions. researchgate.net It is plausible that this compound would also adopt a non-planar conformation in the solid state, with hydrogen bonding involving the carboxylic acid group playing a significant role in its crystal lattice.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-13(15)9-11(12-7-4-8-16-12)10-5-2-1-3-6-10/h1-8,11H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURWKZCXLRGYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378136 | |

| Record name | 3-(2-Furyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4428-36-8 | |

| Record name | 3-(2-Furyl)-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 2 Furyl 3 Phenylpropanoic Acid

Direct Synthesis Approaches

Direct synthesis methods provide efficient routes to 3-(2-Furyl)-3-phenylpropanoic acid and its derivatives. These approaches primarily involve the formation of a carbon-carbon bond at the 3-position of a furan-containing precursor.

Hydroarylation Reactions of 3-(Furan-2-yl)propenoic Acid Derivatives

A key strategy for synthesizing this compound is the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids and their esters. mdpi.comresearchgate.net This reaction involves the addition of an aryl group (in this case, phenyl) across the double bond.

The use of Brønsted superacids, such as triflic acid (TfOH), is an effective method for this transformation. mdpi.comresearchgate.net Triflic acid is a powerful catalyst that can protonate the starting material, facilitating the addition of the phenyl group. mdpi.comatamanchemicals.comwikipedia.org The reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of TfOH leads to the desired 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comresearchgate.net

The proposed mechanism suggests that the reaction proceeds through the formation of a highly reactive O,C-diprotonated intermediate of the starting furan (B31954) acid. mdpi.comresearchgate.net This superelectrophilic activation is crucial for the subsequent Friedel-Crafts-type reaction with the arene. mdpi.comresearchgate.net

A general procedure involves adding TfOH to a mixture of the 3-(furan-2-yl)propenoic acid derivative and benzene (B151609) in a solvent like dichloromethane (B109758) at a controlled temperature, often 0 °C. mdpi.com

Table 1: Brønsted Superacid-Catalyzed Hydroarylation

| Starting Material | Catalyst | Arene | Product | Yield | Reference |

|---|

Note: Specific yield percentages can vary based on reaction conditions.

Lewis acids like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃) also catalyze the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives. mdpi.com In this method, the Lewis acid activates the substrate, making it susceptible to nucleophilic attack by the arene.

The general procedure involves adding the 3-(furan-2-yl)propenoic acid derivative to a suspension of the Lewis acid in benzene at room temperature. mdpi.com The reaction mixture is typically stirred for a set period before being quenched with water. mdpi.com

Table 2: Lewis Acid-Mediated Hydroarylation

| Starting Material | Catalyst | Arene | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-(Furan-2-yl)propenoic acid | AlCl₃ | Benzene | This compound | Comparable to TfOH | mdpi.comresearchgate.net |

Note: Yields can be influenced by the specific Lewis acid and reaction conditions.

The efficiency of the hydroarylation reaction is highly dependent on the choice of catalyst and the optimization of reaction conditions such as temperature, reaction time, and solvent. mdpi.commdpi.comchemrxiv.org Studies have shown that both Brønsted superacids and Lewis acids can effectively catalyze the reaction, with triflic acid often providing good to excellent yields. mdpi.comresearchgate.net The selection between these catalysts may depend on factors like substrate reactivity and desired selectivity. mdpi.comscielo.br Optimization experiments are crucial to determine the best conditions for a specific substrate and to maximize the yield of the desired product. researchgate.netmdpi.com

Condensation Reactions with Furan-2-carbaldehydes

Another significant synthetic route involves condensation reactions starting with furan-2-carbaldehydes. researchgate.net

The Knoevenagel-Doebner condensation of furan-2-carbaldehyde with malonic acid is a classic method for preparing cinnamic acid analogues. mdpi.comchemicalpapers.com This reaction can be a precursor step to obtaining the target molecule. The initial product, 3-(furan-2-yl)acrylic acid, can then undergo further reactions, such as the hydroarylation described previously, to yield this compound. researchgate.net

The condensation is typically carried out in the presence of a base, such as proline, in a suitable solvent like ethanol. mdpi.com The reaction conditions, including temperature and the equivalents of reactants and catalyst, can be optimized to maximize the yield of the intermediate acrylic acid. mdpi.com

Table 3: Mentioned Chemical Compounds

| Compound Name | Synonym(s) | Chemical Formula |

|---|---|---|

| This compound | - | C₁₃H₁₂O₃ |

| 3-(Furan-2-yl)propenoic acid | 3-(2-Furyl)acrylic acid | C₇H₆O₃ |

| Triflic acid | Trifluoromethanesulfonic acid, TfOH | CF₃SO₃H |

| Aluminum chloride | - | AlCl₃ |

| Aluminum bromide | - | AlBr₃ |

| Furan-2-carbaldehyde | Furfural (B47365) | C₅H₄O₂ |

| Malonic acid | Propanedioic acid | C₃H₄O₄ |

| Benzene | - | C₆H₆ |

| Dichloromethane | Methylene (B1212753) chloride | CH₂Cl₂ |

| Proline | - | C₅H₉NO₂ |

Esterification of Synthesized Acids

In many synthetic routes, the precursor acid, 3-(furan-2-yl)propenoic acid, is first converted to its corresponding ester, such as a methyl ester, prior to the main hydroarylation reaction. nih.govresearchgate.net This esterification is a common strategy in organic synthesis.

A documented method for this esterification involves treating the starting acid with sodium hydroxide (B78521) in methanol, followed by the addition of dimethyl sulfate. The mixture is heated to facilitate the reaction, which converts the carboxylic acid group into a methyl ester. mdpi.com This process is a variation of the more general Fischer-Speier esterification, which involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to favor the formation of the ester, conditions are often manipulated, for instance, by removing water or using an excess of the alcohol. chemguide.co.ukmasterorganicchemistry.com

Multistep Synthetic Pathways and Intermediate Formation

The core synthetic pathway to this compound is a multistep process that begins with the condensation of furan-2-carbaldehyde (furfural) with malonic acid to produce 3-(furan-2-yl)propenoic acid. nih.govresearchgate.net This precursor then undergoes a hydroarylation reaction, specifically a Friedel-Crafts type reaction with benzene, to yield the final product. nih.gov The choice of acid catalyst is critical to the success of this step. Studies have investigated the use of Brønsted superacids like triflic acid (TfOH) as well as Lewis acids such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃). nih.govmdpi.com

The highest yield (65%) was achieved using AlCl₃ as the catalyst in benzene at room temperature for one hour. nih.gov Extending the reaction time led to a decrease in yield, highlighting the importance of optimizing reaction conditions. nih.gov

Catalyst Effect on the Synthesis of this compound

This table summarizes the reaction yields of this compound from the reaction of 3-(furan-2-yl)propenoic acid and benzene using different acid catalysts.

| Catalyst | Reaction Conditions | Yield (%) | Source |

|---|---|---|---|

| AlCl₃ (Aluminum chloride) | Benzene, Room Temperature, 1 h | 65% | nih.gov |

| AlBr₃ (Aluminum bromide) | Benzene, Room Temperature, 1 h | 52% | nih.gov |

| TfOH (Triflic acid) | Benzene, CH₂Cl₂, 0 °C, 2 h | 33% | nih.govmdpi.com |

Generation of O,C-Diprotonated Forms as Reactive Species

A key aspect of the synthesis of this compound, particularly when using Brønsted superacids like TfOH, is the formation of highly reactive intermediates. nih.govresearchgate.net According to Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) studies, the reaction proceeds through the generation of O,C-diprotonated forms of the starting 3-(furan-2-yl)propenoic acid or its ester. nih.govresearchgate.net

In this mechanism, the superacid protonates both the carbonyl oxygen (O-protonation) and a carbon atom in the furan ring (C-protonation). This "superelectrophilic activation" creates a highly electrophilic carbocationic species. nih.gov This reactive intermediate is then readily attacked by the nucleophilic arene (benzene), leading to the hydroarylation of the carbon-carbon double bond and the formation of the this compound structure. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

While the established syntheses for this compound are effective, they often rely on strong, corrosive acids and chlorinated solvents, which pose environmental and safety challenges. nih.govmdpi.com The principles of green chemistry aim to address these issues by designing chemical processes that are more sustainable, efficient, and environmentally benign.

Solvent Selection and Reaction Efficiency

In the reported syntheses, solvents such as dichloromethane (CH₂Cl₂) are used, and benzene serves as both a reactant and a solvent. mdpi.com From a green chemistry perspective, the use of chlorinated solvents and volatile aromatic compounds is undesirable. Research in related furan chemistry has explored greener solvents. For instance, the biocatalytic synthesis of esters from furfuryl alcohol has been successfully performed in cyclohexane, a less toxic alternative. rsc.org Optimizing reaction efficiency to maximize yield and minimize waste is another core principle. The finding that the AlCl₃-catalyzed synthesis of this compound achieves its highest yield in just one hour, with longer times being detrimental, is an example of optimizing for efficiency. nih.gov

Catalyst Reuse and Sustainability

The catalysts used in the primary synthesis of this compound—TfOH, AlCl₃, and AlBr₃—are typically used in stoichiometric or large catalytic amounts and are difficult to recover and reuse. nih.govmdpi.com This leads to significant waste streams. A greener approach involves the use of catalysts that are highly active, stable, and recyclable.

In the broader field of furan chemistry, sustainable catalytic systems are being developed. These include biocatalysts, such as immobilized lipases, which have demonstrated high activity and have been reused for at least 10 consecutive reaction cycles in the synthesis of furan-based esters. rsc.org Another approach is the use of solid-supported catalysts, such as silica (B1680970) gel-supported iodine, which can be easily separated from the reaction mixture and potentially reused, offering a simpler and more environmentally friendly protocol. nih.gov Adopting such recyclable and biodegradable catalysts would represent a significant step toward a more sustainable synthesis of this compound.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Hydroarylation Processes

The formation of 3-(2-Furyl)-3-phenylpropanoic acid from 3-(furan-2-yl)propenoic acid and benzene (B151609) is a classic example of a Friedel-Crafts type hydroarylation reaction. The mechanism of this transformation has been a subject of detailed studies, particularly focusing on the nature of the reactive intermediates and the role of the acid catalyst.

The hydroarylation of 3-(furan-2-yl)propenoic acids with arenes is significantly promoted under conditions of superelectrophilic activation, typically employing strong Brønsted acids like triflic acid (TfOH) or potent Lewis acids such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orgnih.gov Spectroscopic and computational studies, including Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations, have provided substantial evidence for the involvement of highly reactive cationic intermediates. wikipedia.orgnih.gov

The proposed mechanism suggests that the reaction proceeds through the formation of O,C-diprotonated forms of the starting 3-(furan-2-yl)propenoic acid. wikipedia.orgnih.gov In the presence of a superacid, both the carbonyl oxygen of the carboxylic acid and the α-carbon of the furan (B31954) ring undergo protonation. This diprotonation event generates a highly electrophilic species, a superelectrophile, which is susceptible to nucleophilic attack by the arene (benzene). The subsequent attack of the benzene ring on the carbocationic center, followed by deprotonation, leads to the formation of the final product, this compound.

A plausible reaction mechanism for the hydroarylation of 3-(furan-2-yl)propenoic acid with an arene in the presence of a Brønsted superacid like TfOH is depicted to proceed through these O,C-diprotonated reactive species. wikipedia.org

The activation of the furan ring by an acid catalyst is a critical step in the hydroarylation process. The furan moiety, while aromatic, can be protonated at the α-carbon atom in the presence of a strong acid, leading to the formation of a reactive intermediate. researchgate.net This protonation disrupts the aromaticity of the furan ring, making it more susceptible to subsequent reactions.

In the context of this compound synthesis, the choice of the acid catalyst is paramount. Studies have shown that the acidity of the medium plays a crucial role in the electrophilic activation of the starting material. For instance, while strong acids like TfOH and Lewis acids like AlCl₃ and aluminum tribromide (AlBr₃) are effective in promoting the reaction, weaker acids such as trifluoroacetic acid are insufficient for the activation of the substrate. wikipedia.org Conversely, excessively harsh acidic conditions, for example using sulfuric acid (H₂SO₄), can lead to the formation of undesirable oligomeric materials. wikipedia.org The acid catalyst, therefore, must be strong enough to generate the reactive carbocationic intermediate but not so strong as to induce unwanted side reactions.

Kinetic Studies of Key Synthetic Steps

While detailed mechanistic pathways have been elucidated, comprehensive kinetic studies providing quantitative data on reaction rates and the influence of various parameters are less common in the literature for the specific synthesis of this compound. However, analysis of reaction yields under different conditions provides qualitative insights into the kinetics of this hydroarylation reaction.

The determination of the precise rate law and rate-limiting step for the synthesis of this compound through hydroarylation requires dedicated kinetic experiments. Generally, in Friedel-Crafts type reactions involving carbocationic intermediates, the formation of the carbocation is often the slow, rate-determining step. researchgate.net In the acid-catalyzed hydrolysis of furan and its derivatives, the initial proton transfer to the α-carbon of the furan ring has been proposed as the slow step. researchgate.net

For the hydroarylation of 3-(furan-2-yl)propenoic acid, it is plausible that the formation of the O,C-diprotonated superelectrophile is the rate-limiting step. The reaction rate would, therefore, be dependent on the concentrations of the furan derivative and the acid catalyst.

The kinetics of the hydroarylation are significantly influenced by the nature of the substituents on both the furan ring and the arene, as well as the reaction conditions such as the type of acid catalyst, temperature, and reaction time.

Influence of Acid Catalyst and Reaction Time:

The choice of acid catalyst has a profound impact on the yield of this compound. The highest yield (65%) is achieved with AlCl₃ at room temperature for 1 hour. wikipedia.org Prolonging the reaction time to 4 hours with AlCl₃ leads to a decrease in yield to 47%, suggesting the possibility of product degradation or side reactions over extended periods. wikipedia.org Reactions with AlBr₃ also provide a comparable yield, while the use of TfOH results in more moderate yields under similar conditions. wikipedia.org

Interactive Data Table: Effect of Catalyst and Reaction Time on the Yield of this compound

Below is an interactive table summarizing the yield of this compound (referred to as 2a in the source) from the reaction of 3-(furan-2-yl)propenoic acid with benzene under various acidic conditions.

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| AlCl₃ | Room Temp. | 1 | 65 |

| AlCl₃ | Room Temp. | 4 | 47 |

| AlBr₃ | Room Temp. | 1 | 52 |

| TfOH | 0 | 2 | 33 |

| H₂SO₄ | Room Temp. | 1 | Oligomers |

| FeBr₃ | Room Temp. | 1 | Oligomers |

| CF₃COOH | Room Temp. | 1 | No Reaction |

Data sourced from Vasilyev, A. et al. (2022). wikipedia.org

Influence of Substituents:

The presence of substituents on the aromatic ring of the arene also affects the reaction outcome. Reactions of 3-(furan-2-yl)propenoic acid with methylated arenes such as o-, m-, and p-xylenes, mesitylene, and durene in TfOH at 0°C for 2 hours afford the corresponding hydroarylation products in good to excellent yields, ranging from 55% to 98%. wikipedia.org This suggests that electron-donating methyl groups on the benzene ring enhance the nucleophilicity of the arene, thereby facilitating the electrophilic attack by the furan-derived carbocation and leading to higher yields.

Computational Chemistry and Theoretical Characterization

Electronic Structure Analysis

Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule, which fundamentally govern its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules. For a molecule like 3-(2-Furyl)-3-phenylpropanoic acid, DFT calculations are employed to determine its most stable geometric configuration through a process called geometry optimization.

In a typical DFT study, a functional such as B3LYP combined with a basis set like 6-31G(d) is used to accurately model the molecule's electronic structure and geometry nih.gov. The optimization process finds the lowest energy conformation, confirming that the atomic arrangement is not random but corresponds to a well-defined structure nih.gov. Following optimization, vibrational frequency calculations are often performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) spectrum nih.gov. For instance, in the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations identified a planar conformation stabilized by intramolecular hydrogen bonding nih.gov.

Table 1: Ground State Properties Typically Determined by DFT

| Property | Description |

|---|---|

| Optimized Molecular Geometry | The three-dimensional arrangement of atoms corresponding to the lowest energy state, providing bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Calculated frequencies corresponding to the vibrational modes of the molecule, used to predict IR and Raman spectra and confirm the nature of stationary points. |

| Total Electronic Energy | The total energy of the molecule in its ground electronic state, used to compare the relative stability of different isomers or conformers. |

| Dipole Moment | A measure of the net molecular polarity, which arises from the charge distribution within the molecule. |

The chemical behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) nih.gov. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electrophile nih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity nih.gov. A large energy gap suggests high electronic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO nih.govnih.gov. For example, a DFT study on the related compound 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high thermodynamic stability nih.gov.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 2: Key Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity nih.govresearchgate.net. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a soft molecule is more polarizable and reactive. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic power. |

Reaction Pathway Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway, including transient intermediates and transition states.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for reactants to be converted into products. Identifying the geometry and energy of the transition state is crucial for understanding reaction kinetics. Computational methods can locate these TS structures and calculate the activation energy (the energy difference between the reactants and the transition state).

For reactions involving furan-containing molecules, such as the photochemical dimerization of methyl 3-(2-furyl)acrylate, DFT calculations have been used to determine the energy of all possible triplet biradical intermediates. These calculations showed that the precursor of the main experimental product was the triplet biradical with the lowest energy, thus explaining the reaction's selectivity researchgate.net. This demonstrates how computational modeling can identify key high-energy intermediates that dictate the course of a reaction.

Theoretical calculations provide a powerful means to validate or challenge proposed reaction mechanisms. By computing the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a proposed pathway. A plausible mechanism must be energetically favorable, with calculated outcomes matching experimental observations.

For instance, in the study of the photodimerization of methyl 3-(2-furyl)acrylate, the observed high regioselectivity was explained by analyzing the frontier orbital interactions between the triplet excited state of one molecule and the ground state of another researchgate.net. The coupling of atomic coefficients on the radical centers in the calculated biradical intermediates successfully justified the specific products that were formed researchgate.net. This use of computational analysis provides strong evidence for the proposed mechanistic steps.

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure, including its specific conformation and stereochemistry. This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images (enantiomers).

Computational conformational analysis can be used to explore the potential energy surface of the molecule, identifying stable conformers (energy minima) and the energy barriers between them. This is particularly important for flexible molecules that can adopt multiple shapes.

Furthermore, computational methods can aid in predicting the outcome of stereospecific reactions. For example, in the synthesis of related chiral molecules like (S)-2-hydroxy-3-phenylpropanoic acid from L-phenylalanine, the reaction proceeds with a specific stereochemical outcome. researchgate.net. It is well-established that such reactions can result in retention of configuration through a double inversion mechanism involving two SN2 attacks researchgate.net. Computational modeling can be used to investigate the transition states of such SN2 reactions to rationalize why one stereochemical pathway is favored over another, thus predicting the absolute stereochemistry of the product.

Energetic Landscape of Rotational Isomers

A systematic conformational search and subsequent geometry optimization using computational methods, such as Density Functional Theory (DFT), would be required to identify the stable conformers (local minima) and the transition states connecting them. The relative energies of these conformers would determine their population distribution at a given temperature, according to the Boltzmann distribution.

Key Dihedral Angles for Conformational Analysis:

| Dihedral Angle | Description |

| τ1 (O=C-Cβ-Cα) | Rotation of the carboxylic acid group relative to the backbone. |

| τ2 (Cβ-Cα-C(phenyl)-C(phenyl)) | Rotation of the phenyl group. |

| τ3 (Cβ-Cα-C(furyl)-O(furyl)) | Rotation of the furyl group. |

A relaxed potential energy surface scan for each of these dihedral angles, while allowing the rest of the molecule's geometry to relax, would reveal the energy barriers to rotation and the most stable rotational isomers. The resulting data would populate a table of relative energies and corresponding dihedral angles for the identified conformers. However, specific energetic data from such studies on this compound are not readily found in the surveyed literature. A 2022 study by Kalyaev et al. on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives mentioned the use of DFT studies, but the specific conformational analysis data for the title compound was not provided in the main publication or its supplementary materials nih.govmdpi.com.

Chiral Center Configuration and Diastereomeric Ratios

This compound possesses a single chiral center at the Cα carbon, which is bonded to four different substituents: a hydrogen atom, a carboxylic acid group, a phenyl group, and a 2-furyl group. Consequently, this molecule can exist as a pair of enantiomers, (R)-3-(2-Furyl)-3-phenylpropanoic acid and (S)-3-(2-Furyl)-3-phenylpropanoic acid.

As there is only one chiral center, diastereomers are not possible for this specific molecule. The concept of diastereomeric ratios would become applicable if a second chiral center were introduced into the molecule, for instance, through substitution on the phenyl or furyl ring, or on the propanoic acid backbone. In such a hypothetical scenario where a second stereocenter exists, there would be two pairs of enantiomers, and the relationship between the non-enantiomeric pairs would be diastereomeric.

The relative stability of these hypothetical diastereomers could be determined computationally by calculating their ground-state energies. The predicted diastereomeric ratio at thermodynamic equilibrium would then be related to the difference in their Gibbs free energies (ΔG). However, for the parent compound, this compound, this consideration is not applicable.

Advanced Analytical Methodologies for Structural and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for probing the molecular structure of 3-(2-Furyl)-3-phenylpropanoic acid, identifying key functional groups, and understanding the connectivity of its atomic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is a powerful tool for the definitive structural assignment of this compound. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed map of the molecule's proton and carbon environments can be constructed.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the phenyl ring, the furan (B31954) ring, and the propanoic acid chain. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The protons on the furan ring exhibit characteristic shifts: H5 (adjacent to the oxygen) is the most deshielded, followed by H3 and H4. stackexchange.comchemicalbook.com For a 2-substituted furan, the H5 proton appears around 7.4 ppm, H3 around 6.3 ppm, and H4 around 6.2 ppm. stackexchange.com The methine proton (CH) at the chiral center and the diastereotopic methylene (B1212753) protons (CH₂) of the propanoic acid chain would present complex splitting patterns, providing key structural information.

The ¹³C NMR spectrum provides complementary data on the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region of 170-185 ppm. libretexts.org Carbons of the aromatic phenyl ring resonate between 125-150 ppm. libretexts.orgoregonstate.edu The carbons of the furan ring have characteristic shifts, with the carbon adjacent to the oxygen (C2) and the furthest carbon (C5) appearing at lower field than the central C3 and C4 carbons. publish.csiro.auacs.orgchemicalbook.com For furan itself, C2/C5 appear at approximately 143 ppm and C3/C4 at 110 ppm. chemicalbook.com Substitution alters these values predictably, aiding in the final assignment. publish.csiro.aursc.org

NMR is also critical for identifying intermediates during synthesis, such as 3-phenylpropanoic acid or furan-2-carboxylic acid, by comparing the spectra of reaction aliquots to those of known standards.

Table 1: Predicted NMR Chemical Shifts (ppm) for Key Structural Moieties

| Moiety | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Phenyl Group | 7.2 - 7.4 (m) | 125 - 150 |

| Furan Ring (2-substituted) | H3: ~6.3, H4: ~6.2, H5: ~7.4 | C2: >145, C3: ~110, C4: ~108, C5: ~143 |

| Propanoic Acid Chain | CH: ~4.0, CH₂: ~2.8-3.0 | COOH: 170-185, CH: ~40-50, CH₂: ~35-45 |

Note: These are approximate values and can be influenced by solvent and neighboring group effects.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the molecular formula of this compound, which is C₁₃H₁₂O₃. sielc.com Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). researchgate.net This precision allows for the determination of the elemental composition of the parent molecule.

Techniques such as High-Performance Liquid Chromatography coupled with Electrospray Ionization and High-Resolution Mass Spectrometry (HPLC-ESI-HRMS) are commonly employed. The calculated exact mass for C₁₃H₁₂O₃ is 216.07864 Da. HRMS analysis should yield an experimental mass that matches this theoretical value very closely, thereby confirming the molecular formula and ruling out other potential structures with the same nominal mass. This technique is also invaluable for identifying impurities and degradation products by determining their elemental compositions. researchgate.netpensoft.net

Chromatographic Separation Techniques

Chromatographic methods are fundamental for assessing the purity of this compound, monitoring its synthesis, and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for monitoring the progress of its synthesis. researchgate.netrsc.org A typical setup involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common method would utilize a C18 stationary phase column. nih.govlibretexts.org The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as a phosphate (B84403) or formate (B1220265) buffer, to maintain a consistent pH. researchgate.netresearchgate.netnih.gov An acidic pH is often used to ensure the carboxylic acid is in its protonated, less polar form, leading to better retention and peak shape. researchgate.netnih.gov Detection is typically achieved using a UV detector, as the phenyl and furan rings are strong chromophores. By analyzing the chromatogram, the area of the main peak corresponding to the product can be compared to the areas of any impurity peaks to calculate the purity percentage. During synthesis, HPLC can track the consumption of starting materials and the formation of the product over time. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Related Furan Analogs

While this compound itself is not sufficiently volatile for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a vital technique for identifying potential volatile byproducts and related furan analogs that may arise during synthesis. hplc.eu Thermal degradation or side reactions can produce smaller, more volatile furan-containing compounds. hplc.eu

Headspace (HS) or Solid-Phase Microextraction (SPME) are common sample introduction techniques for analyzing volatile components in a less volatile matrix. hplc.eu In HS-GC-MS, the vapor above the sample is injected, while SPME uses a coated fiber to adsorb and concentrate volatile analytes before they are desorbed into the GC inlet. The gas chromatograph separates these volatile impurities, and the mass spectrometer provides mass spectra for their identification. This is crucial for detecting and identifying trace contaminants like furan, 2-methylfuran, or furfural (B47365), ensuring the final product's quality. nih.gov

Enantiomeric Separation via Chiral Chromatography

The this compound molecule contains a chiral center at the carbon atom bonded to both the phenyl and furan rings. Therefore, it exists as a pair of enantiomers. To separate these enantiomers, specialized chiral chromatography is required.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common approach. stackexchange.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. acs.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad selectivity for a range of chiral compounds, including carboxylic acids. hplc.eu Other CSPs, like Pirkle phases or macrocyclic glycopeptide phases (e.g., Chirobiotic T), are also effective for separating chiral acids, particularly those with aromatic groups near the stereocenter. hplc.eu The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and stabilities, leading to differential retention times. hplc.eu This analysis is essential for controlling the stereochemical purity of the final product.

Chemical Transformations and Derivatization Studies

Modification of the Propanoic Acid Moiety

The propanoic acid functional group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions

The carboxylic acid group of 3-(2-Furyl)-3-phenylpropanoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis. These reactions are typically employed to modify the compound's solubility, stability, and biological activity.

Esterification can be achieved through several standard methods. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. Alternatively, reaction with alkyl halides under basic conditions or the use of coupling agents can provide the corresponding esters. For instance, the synthesis of methyl 3-(furan-2-yl)-3-phenylpropanoate has been reported. mdpi.com

Amidation reactions introduce an amide linkage, which is a key structural feature in many biologically active molecules. This transformation is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offers a milder alternative. These methods pave the way for creating a library of amide derivatives with varied substituents. The derivatization of similar arylpropionic acids into amides has been explored in the development of compounds with anticancer properties. nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ | Methyl 3-(2-furyl)-3-phenylpropanoate | Fischer Esterification |

| This compound | 1. SOCl₂ 2. Ammonia | 3-(2-Furyl)-3-phenylpropanamide | Amidation |

| This compound | Aniline, DCC | N,3-Diphenyl-3-(2-furyl)propanamide | Amidation |

Reduction and Oxidation Reactions of the Carboxylic Acid

The carboxylic acid group can also undergo reduction to an alcohol or be involved in oxidative processes.

Reduction of the carboxylic acid to a primary alcohol, yielding 3-(2-furyl)-3-phenylpropan-1-ol, can be accomplished using powerful reducing agents such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). It is important to note that LAH can also reduce other functional groups if present. For instance, in α,β-unsaturated aldehydes, LAH can reduce both the aldehyde and the double bond. doubtnut.com

Functionalization of the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations that can introduce new functional groups or alter the ring structure itself.

Electrophilic Aromatic Substitution on the Furan Ring

Furan readily undergoes electrophilic aromatic substitution, typically at the C5 position (the carbon adjacent to the oxygen and on the opposite side of the existing substituent) due to the directing effect of the oxygen atom and the stability of the resulting intermediate cation. pearson.compearson.combrainly.comquora.comvaia.com

Halogenation , such as bromination, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a non-polar solvent. pearson.comNitration can introduce a nitro group onto the furan ring, usually using a mixture of nitric acid and sulfuric acid, although milder conditions are often necessary to avoid degradation of the furan ring. Friedel-Crafts acylation can introduce an acyl group, for example, by reacting the compound with an acyl chloride in the presence of a Lewis acid catalyst. brainly.com These substitutions provide a route to a wide array of functionalized derivatives.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Furan Ring

| Reaction Type | Reagent(s) | Expected Major Product |

|---|---|---|

| Bromination | NBS, CCl₄ | 3-(5-Bromo-2-furyl)-3-phenylpropanoic acid |

| Nitration | HNO₃, Ac₂O | 3-(5-Nitro-2-furyl)-3-phenylpropanoic acid |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 3-(5-Acetyl-2-furyl)-3-phenylpropanoic acid |

Ring-Opening and Cycloaddition Reactions of the Furan Moiety

The furan ring can participate in reactions that lead to its opening or its involvement in cycloaddition reactions.

Ring-opening reactions of furans can occur under various conditions, often initiated by oxidation or acid catalysis. pharmaguideline.comrsc.orgmdpi.comrsc.orgacs.org For example, treatment with oxidizing agents can lead to the formation of dicarbonyl compounds. organicreactions.orgresearchgate.net Acid-catalyzed hydrolysis can also lead to ring cleavage. acs.org These reactions fundamentally alter the core structure of the molecule, providing access to acyclic derivatives.

Cycloaddition reactions , particularly the Diels-Alder reaction, are a hallmark of furan chemistry. acs.orgrsc.orgrsc.org Furan can act as a diene, reacting with a dienophile to form a bicyclic adduct. The reactivity of the furan ring in Diels-Alder reactions can be influenced by the substituents present. While electron-rich furans are generally more reactive, even electron-poor furans can participate under certain conditions. rsc.orgrsc.org Intramolecular Diels-Alder reactions involving furan have also been reported. youtube.com

Derivatization for Specialized Applications

The derivatization of this compound is primarily driven by the search for new molecules with specific biological activities or material properties. The synthesis of derivatives of 3-aryl-3-(furan-2-yl)propanoic acid has been explored for their potential antimicrobial activity. mdpi.comresearchgate.net

In medicinal chemistry, the modification of a lead compound like this compound is a common strategy to optimize its pharmacological profile. For example, the derivatization of arylpropionic acids, a class to which this compound belongs, has been a fruitful area of research for developing non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. nih.gov The introduction of different functional groups through the reactions described above can influence the molecule's ability to interact with biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the synthesis of amino acid conjugates of similar carboxylic acids has been shown to enhance anticancer activity. nih.gov The creation of a library of derivatives allows for systematic structure-activity relationship (SAR) studies to identify compounds with improved therapeutic potential.

Synthesis of Amino Acid Analogs (e.g., BOC-(R)-3-AMINO-3-(2-FURYL)-PROPIONIC ACID)

The synthesis of β-amino acids with heterocyclic side chains, such as BOC-(R)-3-amino-3-(2-furyl)propionic acid, is a significant area of research due to their role as building blocks for peptidomimetics and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed in peptide synthesis to mask the reactivity of the amino group, allowing for controlled, stepwise assembly of peptide chains. numberanalytics.com The general strategy for synthesizing such compounds involves the stereoselective introduction of an amino group onto a furan-containing carboxylic acid precursor.

While a direct conversion from this compound is not the typical route, the synthesis of the target amino acid analog, (R)-3-amino-3-(2-furyl)propionic acid, can be achieved through established methodologies for β-amino acid synthesis. One plausible approach involves the asymmetric hydrogenation of a corresponding enamine precursor derived from a β-keto ester. Alternatively, a resolution of a racemic mixture of 3-amino-3-(2-furyl)propionic acid can be performed to isolate the desired (R)-enantiomer. chemicalbook.com

The subsequent protection of the amino group with a Boc group is a standard procedure. numberanalytics.com This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comresearchgate.net The resulting BOC-(R)-3-amino-3-(2-furyl)propionic acid is a valuable intermediate for the solid-phase synthesis of peptides containing an unnatural β-amino acid, which can impart unique conformational constraints and resistance to enzymatic degradation. The thienyl analog, Boc-(R)-3-amino-3-(2-thienyl)propionic acid, is noted for its utility in developing novel therapeutics, particularly in neuropharmacology. chemimpex.com

Table 1: Key Reagents in the Synthesis of BOC-Protected Amino Acid Analogs

| Reagent/Compound | Role in Synthesis |

| 3-(2-Furyl)pyruvic acid | Precursor for the formation of the β-amino acid backbone. |

| Chiral auxiliary/catalyst | To induce stereoselectivity in the amination step. |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc-protecting agent for the amino group. numberanalytics.com |

| Base (e.g., Triethylamine) | To facilitate the Boc protection reaction. numberanalytics.com |

Conjugation with Peptide Backbones (e.g., N-(3-[2-Furyl]acryloyl)-Phe-Phe)

The conjugation of furan-based moieties to peptide backbones has been a fruitful strategy for the development of enzyme substrates and inhibitors. A prominent example is N-(3-[2-Furyl]acryloyl)-Phe-Phe, a synthetic tripeptide derivative. This compound is synthesized by coupling a 3-(2-furyl)acryloyl group to the N-terminus of a dipeptide, phenylalanine-phenylalanine. The synthesis typically involves the activation of 3-(2-furyl)acrylic acid, followed by its reaction with the free amino group of the Phe-Phe dipeptide.

N-(3-[2-Furyl]acryloyl)-Phe-Phe and similar compounds, such as N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG), have been instrumental as chromogenic substrates for angiotensin-converting enzyme (ACE). sigmaaldrich.com The enzymatic hydrolysis of the peptide bond by ACE leads to a change in absorbance, allowing for the continuous spectrophotometric assay of enzyme activity. This makes these conjugates valuable tools for screening potential ACE inhibitors.

Table 2: Properties of N-(3-[2-Furyl]acryloyl)-Phe-Phe

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

| Molecular Formula | C₂₅H₂₄N₂O₅ | |

| Molecular Weight | 432.47 g/mol | |

| Application | Substrate for angiotensin-converting enzyme (ACE) and cathepsin A. |

The synthesis of these peptide conjugates generally follows standard peptide coupling protocols, which may involve the use of coupling reagents to facilitate the formation of the amide bond between the furan-containing carboxylic acid and the peptide. researchgate.net

Formation of Heterocyclic Conjugates (e.g., Rhodanine-Furan Conjugates)

The derivatization of furan-containing compounds through the formation of heterocyclic conjugates has led to the discovery of molecules with a wide range of biological activities. Rhodanine-furan conjugates are a notable class of such compounds. The synthesis of these conjugates typically involves a Knoevenagel condensation between a furan-2-carbaldehyde derivative and a rhodanine (B49660) (2-thioxothiazolidin-4-one) or its N-substituted analogs. growingscience.com

Research has demonstrated various synthetic strategies to access these scaffolds. One approach involves the ultrasound-accelerated, solvent-free condensation of rhodanines and carbonyls, highlighting a green chemistry methodology. growingscience.com Another innovative method is a one-pot, sequential six-component reaction in water, which allows for the combinatorial construction of a library of rhodanine-furan bis-heterocyclic frameworks. researchgate.net

These studies have produced a variety of rhodanine-furan conjugates with different substitution patterns on both the furan and rhodanine rings. For instance, 5-aryl-furan derivatives bearing a phenylalanine- or isoleucine-derived rhodanine moiety have been synthesized and evaluated as potential PTP1B inhibitors. growingscience.com The versatility of the synthetic methods allows for the fine-tuning of the molecular structure to optimize biological activity. growingscience.com

Table 3: Synthetic Methods for Rhodanine-Furan Conjugates

| Synthetic Method | Key Features |

| Knoevenagel Condensation | Reaction between a furan aldehyde and a rhodanine derivative, often catalyzed by a base. |

| Ultrasound-Accelerated Synthesis | A green chemistry approach that can be performed under solvent-free conditions. growingscience.com |

| One-Pot Multi-Component Reaction | Allows for the rapid assembly of complex rhodanine-furan bis-heterocyclic structures. researchgate.net |

These derivatization studies underscore the chemical tractability of furan-containing propanoic acids and their precursors, enabling the generation of a rich diversity of complex molecules with significant potential in various scientific fields.

Applications As Synthetic Intermediates and Building Blocks in Advanced Chemical Synthesis

Role in the Construction of Complex Molecular Architectures

The strategic importance of 3-(2-Furyl)-3-phenylpropanoic acid in synthesis lies in its capacity to serve as a foundational scaffold. The furan (B31954) moiety, a five-membered aromatic heterocycle containing oxygen, is a key structural unit in numerous bioactive natural products and pharmaceuticals. ijabbr.com The presence of both a phenyl ring and a carboxylic acid group provides multiple reaction sites for chemical modification and elaboration.

Research has demonstrated that derivatives of 3-Aryl-3-(furan-2-yl)propanoic acid can be synthesized through the hydroarylation of the carbon-carbon double bond in precursor molecules like 3-(furan-2-yl)propenoic acids. researchgate.netsigmaaldrich.com This reaction, often facilitated by strong Brønsted or Lewis acids, highlights the role of the furan-propanoic acid backbone in electrophilic reactions to build more substituted and complex structures. researchgate.netacs.orgsigmaaldrich.com The ability to introduce various aryl groups at the 3-position allows for the systematic construction of a library of compounds with diverse steric and electronic properties, essential for developing new materials and drugs.

The furan ring itself can undergo various transformations, while the carboxylic acid group is a versatile handle for reactions such as esterification, amidation, and reduction, further expanding the molecular diversity that can be achieved from this single intermediate.

Precursor for Advanced Organic Materials

Furan-based compounds, particularly those derived from biomass like furfural (B47365), are recognized as important platform chemicals for the synthesis of polymers, resins, and other materials. ijabbr.comresearchgate.net Furan carboxylic acids, in general, are considered promising renewable building blocks for the polymer industry. researchgate.net For instance, furan-2,5-dicarboxylic acid has been used as a bio-based substitute for bisphenol A in the preparation of dimethacrylate resins.

While the direct application of this compound as a monomer or precursor for advanced organic materials is not extensively documented in current literature, its structural components suggest potential in this area. The carboxylic acid function allows for its incorporation into polyester (B1180765) or polyamide chains. The aromatic nature of both the furan and phenyl rings could impart thermal stability and specific electronic properties to a resulting polymer. However, further research is required to explore and establish its specific role in materials science.

Utilization in Drug Discovery and Development of Novel Therapeutic Agents

The furan scaffold is a common feature in many biologically active compounds, exhibiting a wide range of therapeutic effects including antibacterial, anti-inflammatory, and anticancer properties. ijabbr.com Consequently, this compound and its derivatives are of significant interest in medicinal chemistry.

Recent studies have investigated the antimicrobial activity of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives. researchgate.netsigmaaldrich.com These compounds have shown efficacy against various microbes, including the yeast-like fungi Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.netsigmaaldrich.comsigmaaldrich.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For furan-containing molecules, SAR studies often involve modifications on the furan ring and other substituents. In the case of this compound, its derivatives are synthesized to probe how changes in the molecular structure affect its therapeutic properties.

A study on the antimicrobial effects of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives provides a clear example of SAR exploration. researchgate.net By synthesizing a series of these compounds with different aromatic groups (arenes) attached, researchers can correlate specific structural features with antimicrobial potency. The synthesis is often achieved via Friedel-Crafts type reactions where various arenes are reacted with 3-(furan-2-yl)propenoic acid derivatives in the presence of an acid catalyst. researchgate.netsigmaaldrich.comacs.org

The table below shows examples of synthesized derivatives and the starting materials used, illustrating the systematic approach to generating compounds for SAR studies.

| Starting Arene | Resulting Derivative Structure | Catalyst |

| Benzene (B151609) | 3-(Furan-2-yl)-3-phenylpropanoic acid | AlCl₃ |

| Toluene | 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid | TfOH |

| Anisole | 3-(Furan-2-yl)-3-(4-methoxyphenyl)propanoic acid | TfOH |

| Biphenyl | 3-(Biphenyl-4-yl)-3-(furan-2-yl)propanoic acid | TfOH |

| Data sourced from a study on the synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives. researchgate.net |

These studies help identify the key structural motifs responsible for biological activity, guiding the design of more effective therapeutic agents.

The three-dimensional conformation of a molecule and its ability to form non-covalent interactions are critical determinants of its biological activity. The interplay of the furan ring, phenyl group, and carboxylic acid in this compound dictates how it interacts with biological targets.

Contribution to the Development of New Organic Reactions

The synthesis of this compound and its derivatives has contributed to the application and understanding of certain organic reactions. Specifically, the synthesis often employs the superelectrophilic activation of 3-(furan-2-yl)propenoic acids and their esters using strong Brønsted (like triflic acid, TfOH) or Lewis acids (like AlCl₃). researchgate.netsigmaaldrich.com

This methodology facilitates the hydroarylation of the double bond in the propenoic acid chain, a type of Friedel-Crafts reaction. sigmaaldrich.com The research into these reactions has provided insights into the behavior of furan-containing substrates under strongly acidic conditions and the nature of the reactive cationic intermediates involved. researchgate.netsigmaaldrich.com By demonstrating the successful synthesis of a variety of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, this work expands the synthetic utility of furan-based platform chemicals and offers robust methods for creating carbon-carbon bonds, a fundamental transformation in organic chemistry. researchgate.netsigmaaldrich.com

Concluding Remarks and Future Research Directions

Summary of Key Synthetic and Mechanistic Insights

The primary route for the synthesis of 3-(2-Furyl)-3-phenylpropanoic acid involves the hydroarylation of a 3-(furan-2-yl)propenoic acid precursor with benzene (B151609). nih.gov This reaction is typically facilitated by the use of strong Brønsted or Lewis acids.

Synthetic Approaches:

Recent studies have demonstrated the efficacy of both Brønsted superacids, such as triflic acid (TfOH), and Lewis acids, like aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃), in catalyzing this transformation. nih.gov The choice of acid can significantly influence the reaction yield. For instance, in the reaction of 3-(furan-2-yl)propenoic acid with benzene, AlCl₃ has been shown to provide a higher yield (65%) compared to other catalysts under specific conditions. nih.gov

The general synthetic scheme can be summarized as follows:

Starting Material: 3-(furan-2-yl)propenoic acid Reagent: Benzene Catalyst: Brønsted or Lewis Acid (e.g., TfOH, AlCl₃) Product: this compound

The starting 3-(furan-2-yl)propenoic acids are themselves synthesized through the condensation of furan-2-carbaldehydes (like furfural) with malonic acid. nih.gov

Mechanistic Details:

The reaction mechanism is understood to proceed through a superelectrophilic activation pathway. nih.gov According to NMR and DFT (Density Functional Theory) studies, the reactive electrophilic species in these transformations are the O,C-diprotonated forms of the initial furan (B31954) acids or their esters. nih.gov This diprotonation increases the electrophilicity of the carbon-carbon double bond in the propenoic acid side chain, making it susceptible to nucleophilic attack by the arene (benzene). This process is a variation of the well-known Friedel–Crafts reaction. nih.gov

The following table provides a summary of the key synthetic parameters investigated in the synthesis of a derivative, 3-(5-Benzylfuran-2-yl)-3-phenylpropanoic acid, which shares the core structural motif.

| Starting Material | Catalyst | Yield (%) |

| Acid 1b | TfOH | 43 |

| Acid 1c | TfOH | 46 |

| Acid 1d | TfOH | 63 |

| Acid 1d | AlCl₃ | 75 |

Data sourced from a study on related derivatives, illustrating the impact of starting material and catalyst on yield. nih.gov

Emerging Research Avenues in this compound Chemistry

While the synthetic and mechanistic aspects of this compound chemistry are becoming better understood, the exploration of its potential applications is an area of active and emerging research.

Pharmacological Exploration:

A significant research avenue is the investigation of the biological activities of this compound and its derivatives. Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example. orientjchem.org This structural similarity suggests that this compound could be a candidate for similar pharmacological screening.

Initial studies on a range of 3-aryl-3-(furan-2-yl)propanoic acid derivatives have already demonstrated promising antimicrobial activity. nih.gov Specifically, these compounds have shown efficacy against the yeast-like fungi Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. nih.govnih.gov This opens the door for further research into its potential as an antibacterial or antifungal agent. Future work could involve:

Broad-spectrum antimicrobial screening: Testing against a wider range of pathogenic microorganisms.

Structure-activity relationship (SAR) studies: Synthesizing and testing a library of derivatives to identify the structural features crucial for antimicrobial activity.

Investigation of other pharmacological activities: Screening for anti-inflammatory, analgesic, and anticancer properties, which are common among arylpropanoic acid derivatives. orientjchem.orghumanjournals.com

Materials Science Applications:

The furan moiety within the molecule is derived from biomass, specifically from platform chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.gov These furanic compounds are precursors for the synthesis of various fine chemicals, polymers, and resins. nih.gov Consequently, this compound could be explored as a monomer or a building block for the synthesis of novel bio-based polymers with unique properties.

Potential for Industrial-Scale Synthesis and Application

The viability of this compound for industrial applications hinges on the development of efficient and scalable synthetic processes.

Advantages of Bio-based Feedstocks:

A key advantage is the use of starting materials derived from renewable biomass. Furfural and 5-HMF are considered important platform chemicals that can be obtained from lignocellulosic biomass. nih.gov This positions the synthesis of this compound within the framework of green and sustainable chemistry, a significant factor for modern industrial processes.

Challenges and Future Directions for Industrial Synthesis:

While the laboratory-scale synthesis has been established, several factors need to be addressed for industrial-scale production:

Catalyst Efficiency and Reusability: The current reliance on stoichiometric amounts of Lewis acids or strong Brønsted acids can be costly and generate significant waste. Research into heterogeneous catalysts or more efficient, recyclable catalytic systems would be a crucial step towards industrialization.

Process Optimization: Detailed kinetic studies and process optimization are necessary to maximize yield, minimize reaction times, and ensure safe operation on a larger scale.

Downstream Processing: The development of efficient and environmentally friendly methods for product isolation and purification is essential.

The potential applications, particularly in the pharmaceutical sector, could drive the development of industrial-scale synthesis. If the compound or its derivatives demonstrate significant therapeutic potential, it would provide a strong incentive for overcoming the current challenges in scaling up its production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Furyl)-3-phenylpropanoic acid, and how can purity be validated?

- Methodology :

- Step 1 : Utilize condensation reactions between furan derivatives (e.g., 2-furoic acid) and phenylpropanoid precursors under acid catalysis. For example, employ a Knoevenagel condensation using malonic acid derivatives and furfural analogs .

- Step 2 : Purify the crude product via recrystallization in ethanol/water mixtures, leveraging solubility differences (reported solubility: ~2 g/L in water at 20°C) .

- Validation : Confirm purity using HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Validate structural integrity via -NMR (e.g., aromatic protons at δ 6.5–7.5 ppm) and FT-IR (carboxylic acid C=O stretch at ~1700 cm) .

Q. How can the compound’s stability be assessed under varying storage conditions?

- Methodology :

- Stability Testing : Store samples at 4°C, 25°C, and 40°C under inert atmospheres. Monitor degradation via TLC or LC-MS over 30 days.

- Critical Factors : Light sensitivity necessitates amber glassware. Degradation products (e.g., decarboxylated derivatives) can be identified using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported melting points for this compound?

- Methodology :

- Data Reconciliation : Cross-reference DSC (Differential Scanning Calorimetry) data with literature (reported mp: 139–141°C ). Investigate polymorphic forms via X-ray crystallography; for example, inversion dimers linked by O–H⋯O hydrogen bonds may explain thermal variability .

- Experimental Design : Recrystallize using polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) to isolate polymorphs.

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Parameterize the furyl and phenyl moieties as hydrophobic domains and the carboxylic acid as a hydrogen-bond donor.

- Validation : Compare computational binding affinities with in vitro IC values from enzyme assays. Adjust force fields based on experimental discrepancies .

Q. What analytical approaches differentiate this compound from its structural isomers?

- Methodology :

- Chromatographic Separation : Optimize HPLC conditions using a C18 column and 0.1% formic acid in acetonitrile/water (gradient elution). Monitor using tandem MS for fragment ion profiling (e.g., m/z 138 for furan cleavage ).

- Spectroscopic Differentiation : Employ -NMR to distinguish between α- and β-substituted isomers (e.g., carbonyl carbon shifts at ~175 ppm for β-substitution) .

Key Research Challenges

- Synthetic Yield Optimization : Side reactions (e.g., furan ring opening) may reduce yields. Mitigate by controlling reaction temperature (<80°C) and using anhydrous conditions .

- Biological Activity Contradictions : Discrepancies in reported anti-inflammatory effects may arise from impurity profiles. Implement preparative HPLC to isolate >99% pure batches for assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.